(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride
Overview
Description
(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride is a chiral amine compound that features a naphthyl group attached to an ethylamine moiety. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. Its unique structure allows it to interact with other molecules in a stereospecific manner, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric reduction of 1-(1-Naphthyl)ethyl ketone using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale resolution techniques or the use of biocatalysts to achieve high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted naphthyl derivatives.
Scientific Research Applications
(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride exerts its effects is largely dependent on its ability to interact with other molecules in a stereospecific manner. The naphthyl group provides a rigid framework that can engage in π-π interactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions facilitate the compound’s role as a chiral auxiliary and ligand in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine hydrochloride: The enantiomer of (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride, with similar chemical properties but opposite stereochemistry.
1-(2-Naphthyl)ethylamine hydrochloride: A structural isomer with the naphthyl group attached at the 2-position.
1-Phenylethylamine hydrochloride: A related compound with a phenyl group instead of a naphthyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the naphthyl group, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
IUPAC Name |
(1S)-1-naphthalen-1-ylethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNKTVBJMXQOBQ-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965927 | |
Record name | 1-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51600-24-9 | |
Record name | 1-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.